N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide
Overview
Description
N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a furan ring substituted with two methyl groups at positions 2 and 4, and a carboxamide group attached to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide typically involves the condensation of 2,4-dimethylfuran-3-carboxylic acid with 4-methoxyaniline. This reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor, which allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving carboxamides.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The furan ring and methoxyphenyl group can also participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)formamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the presence of both a furan ring and a methoxyphenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-8-18-10(2)13(9)14(16)15-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEWZLSAWSMMQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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